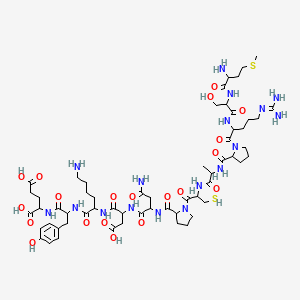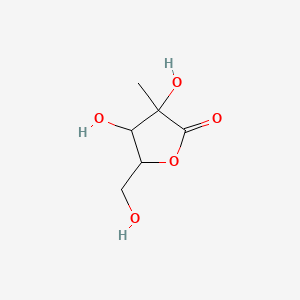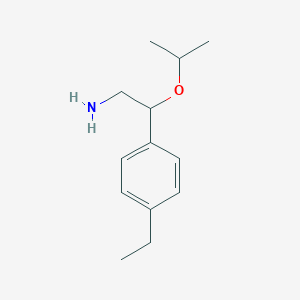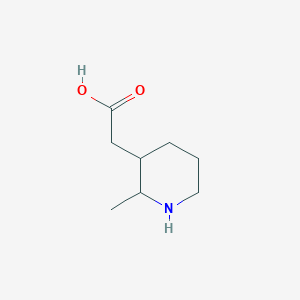
Benzyl 3-amino-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-amino-3-oxopropanoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of propanoic acid, featuring a benzyl group attached to the nitrogen atom and an amino group at the third carbon position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl 3-amino-3-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of benzylamine with ethyl 3-oxopropanoate under acidic conditions. The reaction typically proceeds as follows:
- Benzylamine is added to a solution of ethyl 3-oxopropanoate in an appropriate solvent, such as ethanol.
- The mixture is heated under reflux with a catalytic amount of acid, such as hydrochloric acid, to facilitate the reaction.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-amino-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding benzyl 3-amino-3-hydroxypropanoate.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: this compound can be converted to benzyl 3-amino-3-oxo-2-propanoic acid.
Reduction: The reduction product is benzyl 3-amino-3-hydroxypropanoate.
Substitution: Various substituted derivatives can be formed depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 3-amino-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
The mechanism of action of benzyl 3-amino-3-oxopropanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system under study.
Comparación Con Compuestos Similares
Ethyl 3-amino-3-oxopropanoate: Similar structure but with an ethyl group instead of a benzyl group.
Benzyl 3-amino-2-oxopropanoate: Differing by the position of the oxo group.
Benzyl 3-amino-3-hydroxypropanoate: The oxo group is reduced to a hydroxyl group.
Uniqueness: Benzyl 3-amino-3-oxopropanoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
benzyl 3-amino-3-oxopropanoate |
InChI |
InChI=1S/C10H11NO3/c11-9(12)6-10(13)14-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Clave InChI |
IMCUOTYDORHFCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B12108302.png)






![Glycine, n-[(1,1-dimethylethoxy)carbonyl]-l-alanyl-, methyl ester](/img/structure/B12108332.png)


![Benzyl 2-[[2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B12108346.png)
![8-Hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B12108374.png)


